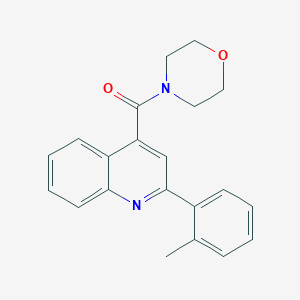![molecular formula C20H26N2O2 B5695646 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. F13714 is a synthetic compound that belongs to the family of phenols and piperazines. The compound has been found to exhibit promising biological activity, which has led to its investigation as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death. Additionally, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been found to inhibit cell proliferation, indicating its potential use as an anticancer agent. The compound has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has several advantages for lab experiments. The compound is stable and can be easily synthesized using a multi-step process. Additionally, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has some limitations for lab experiments. The compound is not readily soluble in water, which can limit its use in certain experimental setups. Additionally, the mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is not fully understood, which can pose challenges in designing experiments to investigate its biological effects.
Future Directions
For the investigation of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol include further investigation of its mechanism of action and the development of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol derivatives with improved pharmacological properties.
Synthesis Methods
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-methoxyphenol with 4-(2,5-dimethylphenyl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting intermediate product. The final product is purified using column chromatography to obtain pure 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol.
Scientific Research Applications
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent antitumor activity, making it a potential candidate for cancer treatment. Additionally, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to exhibit neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-4-5-16(2)19(12-15)22-10-8-21(9-11-22)14-17-13-18(24-3)6-7-20(17)23/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVXRKYPHXFNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5411429 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)
![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)